molecular formula C12H9FINO3 B12838726 Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate

Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate

Cat. No.: B12838726
M. Wt: 361.11 g/mol
InChI Key: XTUPCNKXKUDPMB-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a 7-fluoro, 6-iodo, and 4-hydroxy substituent pattern on the quinoline backbone, with an ethyl ester at position 2. The 4-hydroxy group contributes to hydrogen-bonding interactions, critical for crystallinity and solubility .

Properties

Molecular Formula

C12H9FINO3

Molecular Weight

361.11 g/mol

IUPAC Name

ethyl 7-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9FINO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)

InChI Key

XTUPCNKXKUDPMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)I)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent.

    Iodination: Introduction of the iodine atom at the 6th position using an iodinating reagent.

    Hydroxylation: Introduction of the hydroxyl group at the 4th position.

    Esterification: Formation of the ethyl ester at the 3rd position carboxyl group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate can be contextualized against analogous quinoline-3-carboxylates with varying substituents. Below is a detailed comparison based on substituent effects, synthesis, and physicochemical properties:

Table 1: Substituent Comparison of Ethyl Quinoline-3-Carboxylate Derivatives

Compound Name Substituents (Positions) Key Properties/Applications Synthesis Yield (%) Melting Point (°C) References
This compound 7-F, 4-OH, 6-I High polarizability; antibiotic precursor N/A N/A
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 7-Cl, 6-F, 4-OH Improved solubility in polar solvents 94.2 200–202
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br, 8-F, 4-Oxo Anticancer activity (in vitro) 85–90 215–218
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate 4-Cl, 6-I Intermediate for radiolabeled probes N/A N/A
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Cl, 6-F, 8-NO₂, 1-cyclopropyl Antibacterial (gram-negative targets) 75–80 165–168

Key Findings:

However, iodine’s larger atomic radius may limit penetration in certain biological membranes compared to smaller halogens like fluorine . Hydroxy vs. Oxo Groups: The 4-hydroxy group enhances hydrogen-bonding capacity, improving crystallinity, whereas 4-oxo derivatives (e.g., Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibit higher electrophilicity, favoring interactions with DNA gyrase in antibacterial applications .

Synthetic Methodologies: Microwave-assisted Gould-Jacobs reactions with aluminum catalysts achieve high yields (94.2%) for 7-chloro-6-fluoro-4-hydroxy analogs . Similar methods may apply to the iodinated target compound, though iodine’s reactivity may necessitate modified conditions (e.g., lower temperatures to prevent dehalogenation) . Cyclopropyl substitution at position 1 (e.g., in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) requires palladium-catalyzed cross-coupling, introducing synthetic complexity but enhancing Gram-negative bacterial targeting .

Crystallographic and Stability Data: Single-crystal X-ray studies of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveal intermolecular C–H···O and C–H···Cl interactions stabilizing the lattice, with a melting point of 165–168°C .

Biological Activity

Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, mechanisms of action, and comparative analysis with similar compounds.

This compound has a unique structure characterized by the presence of a fluorine and iodine atom, which significantly influence its biological activity. The molecular formula is C12H8FINO3C_{12}H_{8}FINO_{3} with a molecular weight of approximately 359.09 g/mol. The functional groups present allow for various interactions with biological macromolecules, enhancing its binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The mechanism of action involves inhibition of specific enzymes or pathways critical for microbial survival.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate
Plasmodium falciparumHigh

Anticancer Activity

This compound has also shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in models like Ehrlich Ascites Carcinoma (EAC). The compound's efficacy was evaluated through various assays measuring cell viability, antioxidant capacity, and histopathological examinations.

Case Study: Antitumor Activity in EAC Model

A study involving EAC-bearing mice reported a complete reduction in tumor cell viability when treated with the compound. The results indicated significant antioxidant properties and the ability to modulate apoptotic pathways, leading to enhanced survival rates in treated subjects.

Table 2: Summary of Antitumor Effects

ParameterControl GroupTreatment Group
Tumor Cell Viability (%)1000
Total Antioxidant CapacityBaselineSignificantly Increased
Histopathological ChangesSevereMinimal

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways of pathogens and cancer cells.
  • Receptor Modulation : It binds to specific receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The compound increases oxidative stress in cancer cells, leading to programmed cell death.

Comparative Analysis with Similar Compounds

This compound is structurally related to several other quinoline derivatives, each exhibiting varying degrees of biological activity.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylateLacks iodineExhibits lower antimicrobial potency
Ethyl 8-fluoroquinoline-3-carboxylateFluorinated but lacks iodinePotentially less effective against certain pathogens
Ethyl 7-chloroquinoline-3-carboxylateContains chlorine instead of iodineDifferent reactivity profile

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